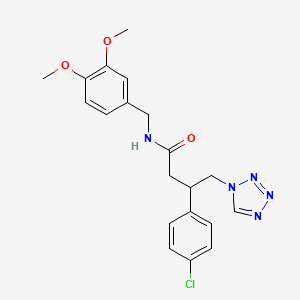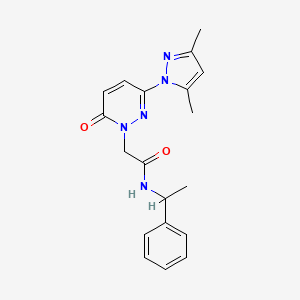![molecular formula C16H22N4O3S B12168853 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B12168853.png)
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and a phenyl group attached to a dihydropyridazinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multiple steps. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dihydropyridazinone core can be reduced to form tetrahydropyridazinone derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Tetrahydropyridazinone derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Mécanisme D'action
The mechanism of action of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum (ER) stress markers . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various pharmacological activities.
Pyridazinone derivatives: Compounds with similar dihydropyridazinone cores are studied for their potential therapeutic applications.
Uniqueness
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C16H22N4O3S |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H22N4O3S/c1-24(22,23)19-11-9-18(10-12-19)13-20-16(21)8-7-15(17-20)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
Clé InChI |
RABJTVKIDAAWCR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)CN2C(=O)CCC(=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B12168773.png)
![N-(5-methylisoxazol-3-yl)-2-(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]pyrimid in-4-ylthio)acetamide](/img/structure/B12168781.png)
![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12168787.png)
![6-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-ylmethyl)pyridazin-3(2H)-one](/img/structure/B12168793.png)

![2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12168817.png)

![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12168823.png)
![4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide](/img/structure/B12168831.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B12168846.png)

![4,4,11,11-tetramethyl-N-[3-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B12168858.png)
![3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12168859.png)
